molecular formula C10H20N2OSi B14303221 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole CAS No. 114119-06-1

1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole

Cat. No.: B14303221
CAS No.: 114119-06-1
M. Wt: 212.36 g/mol
InChI Key: FKIMBQGSCHKPJL-UHFFFAOYSA-N
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Description

1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole typically involves the reaction of an imidazole derivative with a trimethylsilyl-protected alcohol. One common method is the reaction of 2-bromo-1-(trimethylsilyloxy)butane with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxyl functionalities.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole involves its interaction with specific molecular targets. The trimethylsilyl group can be selectively removed under mild conditions, revealing a reactive hydroxyl group that can participate in further chemical reactions. The imidazole ring can interact with metal ions and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(Trimethylsilyl)-1H-imidazole: Lacks the butan-2-yl group, making it less sterically hindered.

    2-(Trimethylsilyl)ethanol: Contains a hydroxyl group instead of an imidazole ring.

    1-(2-Hydroxybutan-2-yl)-1H-imidazole: Lacks the trimethylsilyl group, making it more reactive.

Uniqueness

1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole is unique due to the presence of both the trimethylsilyl group and the imidazole ring. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

114119-06-1

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

2-imidazol-1-ylbutan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C10H20N2OSi/c1-6-10(2,13-14(3,4)5)12-8-7-11-9-12/h7-9H,6H2,1-5H3

InChI Key

FKIMBQGSCHKPJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(N1C=CN=C1)O[Si](C)(C)C

Origin of Product

United States

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